4-Decylbenzonitrile

Description

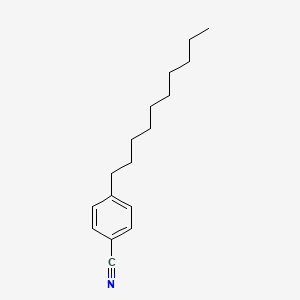

4-Decylbenzonitrile (IUPAC name: 4-(decyl)benzonitrile) is a benzonitrile derivative featuring a decyl (-C₁₀H₂₁) alkyl chain attached to the para position of the benzonitrile core. This compound belongs to a class of alkyl-substituted benzonitriles, which are characterized by their nitrile (-C≡N) functional group and variable substituents on the benzene ring. Benzonitrile derivatives, including this compound, are widely utilized in industrial and research settings as solvents, liquid crystal precursors, and intermediates in pharmaceuticals and agrochemicals . The structural stability of the benzonitrile core is evident from bond length the C-C and C≡N bond lengths in this compound (1.446 Å and 1.153 Å, respectively) are consistent with those observed in related compounds, such as 4-(dodecyloxy)benzonitrile .

Properties

Molecular Formula |

C17H25N |

|---|---|

Molecular Weight |

243.4 g/mol |

IUPAC Name |

4-decylbenzonitrile |

InChI |

InChI=1S/C17H25N/c1-2-3-4-5-6-7-8-9-10-16-11-13-17(15-18)14-12-16/h11-14H,2-10H2,1H3 |

InChI Key |

UOHQDNJBROEYBL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Decylbenzonitrile typically involves the reaction of 4-bromobenzonitrile with decyl magnesium bromide in the presence of a catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then heated to reflux, and the product is purified through column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Decylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products:

Oxidation: 4-Decylbenzoic acid.

Reduction: 4-Decylbenzylamine.

Substitution: 4-Decyl-2-bromobenzonitrile or 4-Decyl-2-chlorobenzonitrile.

Scientific Research Applications

4-Decylbenzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of cell membrane interactions due to its amphiphilic nature.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Decylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to various receptors and enzymes. The decyl group enhances the compound’s hydrophobicity, facilitating its incorporation into lipid membranes and affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physical Properties

The table below summarizes key structural and physical properties of 4-Decylbenzonitrile and its analogues:

Key Observations:

- Alkyl Chain Effects: The decyl group in this compound confers significant hydrophobicity, making it suitable for non-polar solvent systems or liquid crystal matrices. In contrast, 4-(dodecyloxy)benzonitrile, with a longer dodecyloxy chain (-O-C₁₂H₂₅), exhibits even greater hydrophobicity and may serve in specialized mesophase applications .

- Functional Group Influence: The nitro group (-NO₂) in 4-Nitrobenzonitrile enhances electron withdrawal, increasing reactivity in electrophilic substitution reactions compared to alkyl-substituted derivatives . Conversely, the ethylaminomethyl group (-CH₂NH-C₂H₅) in 4-(Ethylaminomethyl)benzonitrile introduces basicity and hydrogen-bonding capability, broadening its utility in drug synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.